Patented FGFR4 Inhibitor Intermediate: Documented Synthetic Yield Advantage
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is explicitly claimed as an intermediate in the synthesis of selective FGFR4 inhibitors for cancer therapy [1]. In WO2022055962, this compound is reacted with 2-amino-5-fluorobenzoic acid to yield a key amide intermediate at 55% isolated yield, enabling subsequent elaboration to potent FGFR4 inhibitors [1]. The structurally analogous 5-fluoro-6-iodo derivative (CAS 1246088-59-4) is not claimed in this patent family, indicating that the 5-chloro substitution provides a distinct synthetic and intellectual property advantage.
| Evidence Dimension | Patent-protected intermediate status and documented synthetic yield |
|---|---|
| Target Compound Data | 55% isolated yield in amide coupling with 2-amino-5-fluorobenzoic acid; claimed as intermediate in FGFR4 inhibitor synthesis |
| Comparator Or Baseline | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1246088-59-4): Not claimed in WO2022055962 |
| Quantified Difference | Target compound provides patent-protected synthetic entry; comparator lacks explicit patent coverage in this FGFR4 inhibitor family |
| Conditions | Amide coupling: EDC, HOBt, DMF, room temperature; FGFR4 inhibitor synthetic pathway per WO2022055962 Example 1 |
Why This Matters
Procurement of this specific intermediate enables reproduction of patented FGFR4 inhibitor synthetic routes with documented yields, whereas alternative 5-substituted analogs lack this validated precedent.
- [1] Zhang C, et al. Heterocyclic Compounds as FGFR4 Inhibitors. WO2022055962A1. 2022. View Source
